CeMMEC1

Description

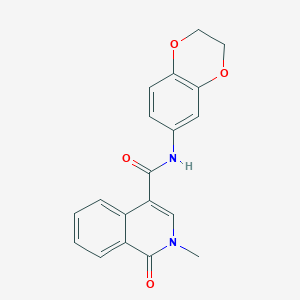

Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-21-11-15(13-4-2-3-5-14(13)19(21)23)18(22)20-12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOQAZBGLOADFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)OCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

No Publicly Available Data on the Mechanism of Action of CeMMEC1

Following a comprehensive search of publicly available scientific and medical literature, no specific information was found regarding a molecule or drug designated as "CeMMEC1." This suggests that "this compound" may be an internal project code, a very early-stage compound not yet disclosed in public research, or potentially a misspelling of another agent.

Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams related to the mechanism of action of this compound at this time.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to:

-

Verify the designation "this compound" to ensure its accuracy.

-

Consult internal documentation or proprietary databases if this is a known internal project.

-

Monitor public disclosures from relevant research institutions or pharmaceutical companies for any future information on this compound.

Without any publicly available data, the core requirements of this request—including data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways—cannot be fulfilled. Further investigation into the correct identification of the molecule is necessary before a detailed technical guide on its mechanism of action can be developed.

CeMMEC1: A Technical Guide to the Selective TAF1 Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CeMMEC1 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of the Transcription Initiation Factor TFIID Subunit 1 (TAF1). As a key component of the TFIID complex, TAF1 plays a crucial role in the initiation of transcription by RNA polymerase II. The bromodomains of TAF1 are responsible for recognizing and binding to acetylated lysine residues on histones and other proteins, a critical step in chromatin remodeling and gene regulation. By targeting the TAF1 bromodomain, this compound offers a valuable tool for dissecting the role of TAF1 in gene transcription and presents a potential therapeutic avenue in diseases characterized by dysregulated gene expression, such as cancer. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, detailed experimental protocols, and the signaling pathways it modulates.

Core Data Presentation

Biochemical and Cellular Activity of this compound

This compound demonstrates high affinity and selectivity for the second bromodomain of TAF1. The following tables summarize the key quantitative data for this compound and a related compound, CeMMEC13.

| Compound | Target | Assay | Value | Reference |

| This compound | TAF1 (BD2) | Kd | 1.8 µM | [1][2] |

| This compound | TAF1 (BD2) | IC50 | 900 nM | [1][3] |

| CeMMEC13 | TAF1 (BD2) | IC50 | 2.1 µM | [4] |

Table 1: Biochemical Activity of this compound and CeMMEC13 against TAF1 Bromodomain 2

| Compound | Off-Target | Assay | Value | Reference |

| This compound | BRD4(1), BRD9, CREBBP, EP300 | IC50 | >10 µM | [2] |

| CeMMEC13 | BRD4, CREBBP | - | Little to no effect | [4] |

Table 2: Selectivity Profile of this compound and CeMMEC13

This compound has been shown to impair cell viability in cancer cell lines, particularly in combination with the BET bromodomain inhibitor (+)-JQ1. This synergistic effect has been observed in THP-1 acute myeloid leukemia cells and H23 lung adenocarcinoma cells.[1][2]

Signaling Pathways and Mechanism of Action

TAF1 is a scaffold protein within the TFIID complex, which is essential for the assembly of the pre-initiation complex at gene promoters.[5] The bromodomains of TAF1 recognize acetylated histones, facilitating the recruitment of the transcriptional machinery to specific gene loci. By inhibiting the TAF1 bromodomain, this compound is hypothesized to disrupt the transcription of a subset of genes that are critical for cancer cell proliferation and survival.

The synergy observed between this compound and the BET inhibitor (+)-JQ1 suggests a crosstalk between TAF1- and BRD4-mediated transcriptional programs.[6] While both are involved in reading acetylated lysine marks, they may regulate distinct but complementary sets of genes essential for tumor maintenance. Inhibition of both pathways simultaneously leads to a more profound anti-proliferative effect.

Caption: TAF1 Signaling and Inhibition by this compound.

Experimental Protocols

TAF1 Bromodomain Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol is adapted from a general method for assessing TAF1 bromodomain binding.[4]

Objective: To determine the in vitro potency of this compound in displacing a biotinylated acetylated histone peptide from the TAF1 bromodomain.

Materials:

-

GST-tagged TAF1 bromodomain 2 protein

-

Biotinylated acetylated histone peptide (e.g., SGRGK(ac)GGK(ac)GLGK(ac)GGAK(ac)RHRK(biotin)-acid)[4]

-

Europium (Eu3+)-conjugated anti-GST antibody (donor)

-

Streptavidin-conjugated acceptor (e.g., XL665)

-

Assay buffer (e.g., 3x BRD Homogeneous Assay Buffer 2)[7]

-

This compound stock solution in DMSO

-

384-well low-volume microplates (e.g., ProxiPlate-384 Plus)

-

Liquid handler (e.g., Echo 525) for compound dispensing

-

HTRF-compatible microplate reader

Procedure:

-

Prepare the assay components in the assay buffer. The final concentrations in a 20 µL reaction volume are typically:

-

5 nM GST-TAF1(BD2)

-

50 nM biotinylated acetylated peptide

-

6.25 nM Streptavidin-XL665

-

1:200 dilution of anti-GST-Eu3+ cryptate

-

-

Dispense serial dilutions of this compound into the assay plate using a liquid handler. The final DMSO concentration should be kept constant, typically at 0.1%.

-

Add the master mix of assay components to the wells containing the compound.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.

-

Read the plate on an HTRF-compatible microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the HTRF ratio (acceptor signal / donor signal) and plot the data against the logarithm of the inhibitor concentration to determine the IC50 value.

Caption: Workflow for HTRF-based TAF1 binding assay.

Cellular Viability Assay (e.g., MTS or CellTiter-Glo®)

This protocol provides a general framework for assessing the effect of this compound on the viability of THP-1 and H23 cells.

Objective: To measure the dose-dependent effect of this compound, alone and in combination with (+)-JQ1, on the proliferation of cancer cell lines.

Materials:

-

THP-1 or H23 cells

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

(+)-JQ1 stock solution in DMSO

-

96-well cell culture plates (opaque-walled for luminescence assays)

-

Cell viability reagent (e.g., MTS or CellTiter-Glo®)

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Seed THP-1 or H23 cells into 96-well plates at a predetermined optimal density (e.g., 4x104 cells/well for THP-1).[8]

-

Allow cells to adhere and stabilize for 24 hours.

-

Treat the cells with a serial dilution of this compound. For combination studies, treat cells with a fixed concentration of (+)-JQ1 and a serial dilution of this compound. Include vehicle control (DMSO) wells.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for MTS, 10 minutes for CellTiter-Glo®).[9]

-

Measure the absorbance or luminescence using a microplate reader.

-

Normalize the data to the vehicle-treated control and plot cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Caption: Workflow for cellular viability assessment.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of the TAF1 bromodomain. Its selectivity and characterized potency make it a suitable tool for investigating TAF1-dependent transcriptional regulation. Furthermore, the synergistic effects observed with BET inhibitors highlight the potential of co-targeting TAF1 and BRD4 in cancer therapy. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and exploring the therapeutic potential of TAF1 inhibition. Further studies are warranted to fully elucidate the downstream effects of this compound on gene expression and to explore its efficacy in a broader range of disease models.

References

- 1. This compound | Bromodomains | Tocris Bioscience [tocris.com]

- 2. probechem.com [probechem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Transcriptional Regulation by TAF1 Kinase [escholarship.org]

- 6. Dual Inhibition of TAF1 and BET Bromodomains from the BI-2536 Kinase Inhibitor Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. nanopartikel.info [nanopartikel.info]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

CeMMEC1: A Technical Whitepaper on Bromodomain Inhibitor Activity

For the attention of: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of the small molecule CeMMEC1. Initial interest in this compound may have been associated with the inhibition of Bromodomain-containing protein 4 (BRD4); however, experimental evidence conclusively demonstrates that this compound does not bind to or inhibit BRD4.[1][2] Instead, this compound exhibits inhibitory activity against other key bromodomain-containing proteins, primarily the second bromodomain of TAF1, and also shows high affinity for the bromodomains of CREBBP, EP300, and BRD9.[3]

This guide clarifies the true molecular targets of this compound, presents the quantitative data on its inhibitory activity, details the experimental protocols used for its characterization, and illustrates the relevant biological pathways and experimental workflows.

Quantitative Inhibitor Activity of this compound

This compound, an N-methylisoquinolinone derivative, was identified through a chemical screening process aimed at discovering molecules that could reactivate a silenced reporter gene.[1][3] While it was found to induce cellular effects similar to those of BRD4 inhibitors, direct binding assays confirmed its lack of activity against BRD4.[1] The primary and other significant targets of this compound are summarized below.

| Target Protein | Parameter | Value (µM) |

| TAF1 (second bromodomain) | IC50 | 0.9[2][3] |

| Kd | 1.8[2][3] | |

| BRD4 (first bromodomain) | Binding | No binding observed[1][2] |

| BRD4 (second bromodomain) | Binding | No binding observed[1][2] |

| CREBBP | Binding | High Affinity[3] |

| EP300 | Binding | High Affinity[3] |

| BRD9 | Binding | High Affinity[3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's activity.

Cellular Screening Assay for RFP Expression

This assay was designed to identify small molecules capable of reactivating a silenced reporter gene.

-

Cell Line: REDS3 cells, which contain a silenced RFP reporter gene.

-

Primary Screening:

-

REDS3 cells were treated with a 10 µM concentration of each compound from a small molecule library.

-

Live-cell imaging was conducted after 24 hours to assess the induction of RFP expression.

-

Initial hits were selected based on their ability to induce RFP expression.[3]

-

-

Secondary Screening:

-

Hits from the primary screen were re-screened in both REDS3 and wild-type KBM7 cells.

-

A three-point dose-response was performed to exclude autofluorescent or toxic compounds.[3]

-

-

Hit Confirmation:

-

Selected hits were further analyzed in an eight-point dose-response (twofold dilutions starting from 100 µM) over a three-point time course (24, 48, and 72 hours).

-

UPLC-MS analysis was performed to confirm the purity and correct mass of the final hit compounds.[3]

-

Amplified Luminescent Proximity Homogenous Assay (AlphaLISA)

This immunoassay was employed to determine the direct binding of this compound to the bromodomains of BRD4.

-

Principle: The assay measures the ability of a compound to compete with an acetylated histone peptide for binding to a bromodomain. A decrease in the fluorescent signal indicates successful competition and therefore binding of the compound.

-

Procedure:

-

The individual bromodomains of BRD4 were incubated with an acetylated histone peptide.

-

This compound was added to the assay at a concentration of 10 µM.

-

The fluorescence was measured to assess any decrease in signal, which would be indicative of binding.[1]

-

-

Outcome for this compound: No decrease in fluorescence was observed, confirming that this compound does not bind to either the first or the second bromodomain of BRD4.[1]

Cell Cycle and Apoptosis Assays

These assays were conducted to evaluate the cellular effects of this compound.

-

Cell Cycle Analysis:

-

Cells were treated with this compound in a dose-dependent manner.

-

The distribution of cells in the different phases of the cell cycle (G1, S, G2/M) was analyzed.

-

A decrease in the S-phase population indicated a G1-phase cell cycle arrest.[1]

-

-

Apoptosis Assay:

-

Cells were treated with this compound.

-

Apoptosis was assessed by AnnexinV staining.

-

An increase in AnnexinV staining indicated the induction of apoptosis.[1]

-

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways related to this compound.

Caption: Workflow for the identification of this compound.

Caption: TAF1 inhibition by this compound phenocopies BRD4 inhibition.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of TAF1, CREBBP, EP300, and BRD9. It is crucial for researchers to recognize that this compound is not a BRD4 inhibitor, and its observed cellular effects, which may resemble those of BRD4 inhibition, are mediated through its action on other bromodomain-containing proteins.[1] The functional link between TAF1 and BRD4, where the inhibition of TAF1 phenocopies BRD4 inhibition, suggests a potential cross-talk between these two proteins in regulating gene expression.[1] Further investigation into the precise mechanisms of action of this compound will continue to illuminate the complex roles of these epigenetic readers in health and disease.

References

In-Depth Technical Guide: Epigenetic Modulation by CeMMEC1

For Researchers, Scientists, and Drug Development Professionals

Abstract

CeMMEC1 is a small molecule inhibitor targeting the epigenetic reader proteins TAF1 and BRD4, key regulators of gene transcription. By modulating the activity of these proteins, this compound presents a promising avenue for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of the core mechanisms of this compound, detailing its effects on cellular processes, outlining experimental protocols for its study, and visualizing the associated signaling pathways. While direct quantitative data for this compound is emerging, this guide also incorporates analogous data from the TAF1 inhibitor BAY-299 to provide a broader context for the therapeutic potential of TAF1 inhibition.

Introduction to this compound and its Targets

This compound is an N-methylisoquinolinone that functions as an inhibitor of the second bromodomain of TATA-box binding protein associated factor 1 (TAF1) and Bromodomain-containing protein 4 (BRD4). These proteins are critical components of the cellular machinery that reads epigenetic marks, specifically acetylated lysines on histone tails, to regulate gene expression.

-

TAF1: The largest subunit of the transcription factor IID (TFIID) complex, TAF1 plays a crucial role in the initiation of RNA polymerase II-mediated transcription. Its bromodomain allows it to recognize acetylated histones, anchoring the TFIID complex to promoters and facilitating the assembly of the pre-initiation complex. TAF1 has been implicated in the regulation of the p53 tumor suppressor and its dysfunction is associated with various diseases, including cancer.

-

BRD4: A member of the bromodomain and extra-terminal domain (BET) family of proteins, BRD4 is a key regulator of transcription elongation. It binds to acetylated histones at enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) to release paused RNA polymerase II and promote productive transcription. BRD4 is a well-established therapeutic target in several cancers due to its role in regulating the expression of oncogenes like c-Myc.

Quantitative Data on this compound and Related Inhibitors

Quantitative assessment of inhibitor potency and efficacy is crucial for drug development. This section summarizes the available data for this compound and the analogous TAF1 inhibitor, BAY-299.

Table 1: Inhibitor Activity and Selectivity

| Compound | Target | Assay Type | Value | Reference |

| This compound | TAF1 (second bromodomain) | Kd | 1.8 µM | |

| This compound | TAF1 | IC50 | 0.9 µM | |

| BAY-299 | TAF1 BD2 | IC50 | 8 nM | [1] |

| BAY-299 | TAF1L BD2 | IC50 | 106 nM | [1] |

| BAY-299 | BRPF2 BD | IC50 | 67 nM | [1] |

Table 2: Cellular Activity of the TAF1 Inhibitor BAY-299 in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | Assay | Metric | Value | Reference |

| MV4-11 | Cell Viability (CCK-8) | % Inhibition (4 µM, 72h) | ~50% | [2] |

| NB4 | Cell Viability (CCK-8) | % Inhibition (4 µM, 72h) | ~60% | [2] |

| MOLM-13 | Cell Proliferation | GI50 | 1060 nM | [1] |

| MV4-11 | Cell Proliferation | GI50 | 2630 nM | [1] |

| MV4-11 | Apoptosis (Flow Cytometry) | % Apoptotic Cells (4 µM, 48h) | Significant Increase | [2] |

| NB4 | Apoptosis (Flow Cytometry) | % Apoptotic Cells (4 µM, 48h) | Significant Increase | [2] |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by disrupting the normal function of TAF1 and BRD4 in transcriptional regulation. Inhibition of these proteins leads to downstream effects on cell cycle progression and apoptosis.

TAF1 Inhibition Pathway

By inhibiting the TAF1 bromodomain, this compound prevents the TFIID complex from efficiently binding to acetylated histones at gene promoters. This can lead to a global disruption of transcription initiation, affecting the expression of a wide range of genes, including those essential for cell survival and proliferation. Studies with the TAF1 inhibitor BAY-299 have shown that this can lead to the activation of apoptotic pathways.[2][3]

BRD4 Inhibition Pathway

Inhibition of BRD4 by this compound prevents its binding to acetylated histones at enhancers and promoters. This blocks the recruitment of P-TEFb, leading to the suppression of transcriptional elongation of key oncogenes, most notably c-Myc. Downregulation of c-Myc and its target genes results in cell cycle arrest and induction of apoptosis.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of this compound's biological activity. The following sections provide methodologies for key assays.

Cell Viability Assay (MTS Assay)

This protocol is adapted for determining the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., THP-1, H23)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well clear-bottom plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plates for 1-4 hours at 37°C and 5% CO2, protected from light.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection and quantification of apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for the desired time period.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour. Unstained, Annexin V-FITC only, and PI only controls should be included for proper compensation and gating.

Conclusion and Future Directions

This compound represents a promising epigenetic modulator with the potential for therapeutic development, particularly in oncology. Its dual inhibition of TAF1 and BRD4 offers a multi-pronged approach to disrupting cancer cell transcription. Further research is warranted to fully elucidate the dose-response relationships of this compound in a broader range of cancer models, to quantify its impact on the expression of specific downstream target genes, and to explore its potential in combination therapies. As of the writing of this guide, no clinical trials for this compound have been registered. The continued investigation of this compound and other TAF1/BRD4 inhibitors will be crucial in advancing our understanding of epigenetic regulation in disease and in developing novel therapeutic strategies.

References

The Role of CeMMEC1 in Gene Transcription: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

CeMMEC1 is a selective inhibitor of the second bromodomain (BD2) of the Transcription Factor IID (TFIID) subunit TAF1, a critical component of the pre-initiation complex in eukaryotic gene transcription. Research has demonstrated that this compound mimics the effects of BRD4 inhibition without directly targeting BRD4, revealing a functional cross-talk between TAF1 and BRD4. This molecule acts synergistically with BRD4 inhibitors, such as (+)-JQ1, to suppress the proliferation of cancer cells, particularly those driven by the MYC oncogene. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction to this compound

This compound, a potent and selective small molecule, has emerged from chemical screening as a valuable tool for dissecting the complexities of gene transcription.[1] Its primary target is the second bromodomain of TAF1, a large scaffolding protein within the general transcription factor TFIID.[1][2] By inhibiting TAF1, this compound provides a novel avenue for modulating gene expression, particularly in disease states such as cancer where transcriptional programs are dysregulated.

Mechanism of Action: TAF1 Inhibition and BRD4-TAF1 Cross-talk

The canonical role of TFIID, and by extension TAF1, is in the initiation of transcription. TAF1's bromodomains are thought to recognize acetylated histones, anchoring the TFIID complex to active promoters and facilitating the assembly of the RNA Polymerase II pre-initiation complex.

This compound's inhibitory action on TAF1's second bromodomain disrupts this process. This interference with transcription initiation phenocopies the effects of inhibiting BRD4, a well-known transcriptional co-activator involved in transcriptional elongation.[1] Further investigation has revealed a physical interaction between TAF1 and BRD4, suggesting a cooperative role in regulating the expression of key oncogenes like MYC.[1] The inhibition of TAF1 by this compound appears to sensitize cancer cells to the effects of BRD4 inhibition, leading to a potent synergistic anti-proliferative effect.[1]

Signaling Pathway of this compound in Gene Transcription

Caption: this compound inhibits TAF1, which interacts with BRD4, to suppress MYC expression and cell proliferation.

Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Inhibitory Activity of this compound

| Target | Parameter | Value | Reference |

| TAF1 (BD2) | IC50 | 0.9 µM | [2] |

| TAF1 (BD2) | Kd | 1.8 µM | |

| BRD4 | Binding | Very Weak | [2] |

Table 2: Synergistic Anti-proliferative Effects of this compound and (+)-JQ1

| Cell Line | Treatment | Effect | Reference |

| THP-1 | This compound + (+)-JQ1 | Synergistic inhibition of proliferation | |

| H23 | This compound + (+)-JQ1 | Synergistic inhibition of proliferation | |

| KBM7 | shRNA for TAF1 + (+)-JQ1 | Increased sensitivity to (+)-JQ1 | [1] |

Table 3: Effect of this compound on c-MYC Expression

| Cell Line | Treatment | Result | Reference |

| REDS3 | Downregulation of TAF1 | Decreased c-MYC expression | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

High-Throughput Chemical Screen for Modulators of BRD4-dependent Heterochromatization

This protocol describes the primary screen that led to the identification of this compound.

-

Cell Line: REDS3 (Reporter for Epigenetic Drug Screening) cells, derived from KBM7, were used. These cells express a red fluorescent protein (RFP) upon BRD4 inhibition.

-

Compound Library: A high-diversity chemical library was screened.

-

Assay Procedure:

-

REDS3 cells were seeded in 384-well plates.

-

Compounds were added at a final concentration of 10 µM.

-

Plates were incubated for 24 hours.

-

Live-cell imaging was performed to detect RFP expression.

-

-

Hit Selection and Validation:

-

Primary hits were identified based on RFP induction.

-

Hits were re-screened in a three-point dose-response manner in both REDS3 and wild-type KBM7 cells to exclude autofluorescent and toxic compounds.

-

Validated hits were further characterized in an eight-point dose-response and three-point time course (24, 48, 72 hours).

-

The purity and mass of the final hits were confirmed by UPLC-MS.[2]

-

Workflow for High-Throughput Chemical Screen

Caption: High-throughput screening workflow leading to the discovery of this compound.

Co-immunoprecipitation for TAF1-BRD4 Interaction

This protocol was used to demonstrate the physical interaction between TAF1 and BRD4.

-

Cell Line: 293T cells.

-

Transfection: Cells were transfected with a BRD4-FLAG expression vector.

-

Lysis: 48 hours post-transfection, cells were lysed in a suitable lysis buffer containing protease inhibitors.

-

Immunoprecipitation:

-

Cell lysates were incubated with anti-FLAG antibody-conjugated beads overnight at 4°C.

-

The beads were washed extensively to remove non-specific binding proteins.

-

-

Elution and Western Blotting:

-

Bound proteins were eluted from the beads.

-

Eluates were resolved by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was probed with antibodies against TAF1 and FLAG to detect the co-immunoprecipitated proteins.[1]

-

Cell Viability Assay

This protocol was used to assess the synergistic effect of this compound and (+)-JQ1 on cell proliferation.

-

Cell Lines: KBM7 cells with and without shRNA-mediated TAF1 knockdown.

-

Treatment: Cells were treated with a dose range of (+)-JQ1.

-

Incubation: Cells were incubated for 96 hours.

-

Viability Measurement: Cell viability was assessed using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue).

-

Data Analysis: Viability was normalized to vehicle-treated control cells, and dose-response curves were generated to determine the effect of TAF1 knockdown on sensitivity to (+)-JQ1.[1]

Conclusion and Future Directions

This compound is a pivotal chemical probe that has illuminated a previously unappreciated functional link between the transcriptional initiation factor TAF1 and the elongation factor BRD4. Its ability to synergize with BRD4 inhibitors opens up new therapeutic avenues for cancers reliant on transcriptional addiction, particularly those driven by MYC. Future research should focus on developing more potent and selective derivatives of this compound for potential clinical applications. Furthermore, genome-wide studies, such as RNA-seq and ChIP-seq, using this compound will be instrumental in fully elucidating the downstream transcriptional consequences of TAF1 bromodomain inhibition and its interplay with BRD4 across the genome.

References

CeMMEC1: A Technical Guide to its Putative Downstream Target Genes and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

CeMMEC1 is a potent small molecule inhibitor targeting the bromodomains of several key epigenetic regulators, primarily the TAF1 and BRD4 proteins. By interfering with the function of these proteins, this compound is predicted to modulate the transcription of a host of downstream target genes, thereby impacting critical cellular processes such as cell cycle progression, proliferation, and oncogenesis. This technical guide synthesizes the current understanding of the downstream effects of TAF1 and BRD4 inhibition to delineate the putative target genes and signaling pathways regulated by this compound. Detailed experimental and bioinformatic protocols for the identification and validation of these targets are also provided.

Introduction to this compound and its Primary Targets

This compound is a chemical probe that exhibits inhibitory activity against the bromodomains of TAF1 (TATA-box binding protein associated factor 1) and BRD4 (Bromodomain-containing protein 4). Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene expression.

-

TAF1: A core component of the TFIID transcription factor complex, TAF1 is essential for the initiation of transcription by RNA polymerase II. Its bromodomains are thought to be involved in recognizing acetylated chromatin, facilitating the assembly of the transcription pre-initiation complex at gene promoters.

-

BRD4: A member of the BET (Bromodomain and Extra-Terminal domain) family of proteins, BRD4 is a key transcriptional co-activator. It binds to acetylated histones at enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) to release paused RNA polymerase II and promote transcriptional elongation.

By inhibiting the bromodomains of TAF1 and BRD4, this compound is expected to disrupt these fundamental transcriptional processes, leading to the downregulation of a specific set of genes.

Putative Downstream Target Genes of this compound

Direct experimental evidence detailing the complete set of this compound downstream target genes is currently limited. However, based on extensive research into the functions of its primary targets, TAF1 and BRD4, a putative list of downstream genes can be compiled.

Genes Regulated by BRD4 Inhibition

Inhibition of BRD4 by small molecules like JQ1 has been shown to downregulate key oncogenes and cell cycle regulators.

| Target Gene/Complex | Function | Putative Effect of this compound |

| MYC | Transcription factor, master regulator of cell proliferation, growth, and metabolism.[1][2] | Downregulation |

| FOXM1 | Transcription factor involved in cell cycle progression and mitosis. | Downregulation |

| AURKB | Aurora kinase B, essential for chromosome segregation. | Downregulation |

| PLK1 | Polo-like kinase 1, a key regulator of mitosis. | Downregulation |

| Cyclin B1 | Regulates entry into mitosis. | Downregulation |

| YAP/TAZ Signaling | Transcriptional co-activators in the Hippo pathway, regulating cell proliferation and organ size.[3][4][5][6][7] | Downregulation of target genes |

| CTGF | Connective tissue growth factor, involved in cell adhesion and migration. | Downregulation |

| CYR61 | Cysteine-rich angiogenic inducer 61, promotes cell proliferation and angiogenesis. | Downregulation |

| SOX9 | Transcription factor involved in development and cancer. | Downregulation |

Genes Regulated by TAF1 Inhibition

Inhibition of TAF1's bromodomains is expected to affect the transcription of genes that are highly dependent on TFIID for initiation. Studies with TAF1 inhibitors suggest a role in regulating genes involved in cell differentiation and specific oncogenic programs.

| Target Gene/Complex | Function | Putative Effect of this compound |

| GATA1 Transcriptional Program | Master regulator of hematopoiesis. | Downregulation |

| MYC Transcriptional Program | As a key downstream effector of many growth signaling pathways, its transcription is also influenced by TAF1-containing complexes. | Downregulation |

| Cell Differentiation Genes | TAF1 plays a role in activating genes associated with cellular differentiation.[8] | Dysregulation |

Signaling Pathways Potentially Modulated by this compound

The downstream effects of this compound are mediated through the disruption of key signaling pathways controlled by its primary targets.

MYC-Driven Proliferation Pathway

BRD4 is a critical co-activator for the transcription of the MYC proto-oncogene. By displacing BRD4 from the MYC promoter and enhancers, this compound is expected to suppress MYC expression, leading to cell cycle arrest and apoptosis in MYC-dependent cancers.

FOXM1-Regulated Cell Cycle Progression

FOXM1 is a master regulator of G2/M phase gene expression. BRD4 has been shown to regulate the expression of FOXM1. Therefore, this compound could induce cell cycle arrest by inhibiting the BRD4-FOXM1 axis.[9][10][11][12][13]

TAF1-Mediated Transcriptional Initiation

As a core component of TFIID, TAF1 is critical for the initiation of transcription. This compound's inhibition of TAF1's bromodomains likely disrupts the recruitment of the pre-initiation complex to the promoters of a subset of genes, leading to their downregulation.[8][14][15][16]

Experimental Protocols for Target Identification and Validation

To definitively identify the downstream target genes of this compound, a combination of transcriptomic and genomic approaches is recommended.

Global Transcriptomic Profiling using RNA-Sequencing (RNA-Seq)

Objective: To identify genes that are differentially expressed upon treatment with this compound.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., a line known to be sensitive to BET inhibitors) at an appropriate density. Treat cells with a concentration range of this compound and a vehicle control (DMSO) for a specified time course (e.g., 6, 12, 24 hours).

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit, ensuring high purity and integrity (RIN > 8).

-

Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Bioinformatic Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated in this compound-treated samples compared to controls.

-

Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the differentially expressed genes to identify enriched biological processes and pathways.

-

Genome-wide Binding Site Analysis using Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

Objective: To determine the genomic regions where TAF1 and BRD4 binding is altered by this compound treatment.

Experimental Workflow:

Detailed Methodology:

-

Cell Treatment and Crosslinking: Treat cells with this compound or DMSO. Crosslink protein-DNA complexes with formaldehyde.

-

Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with antibodies specific for TAF1 or BRD4. Use magnetic beads to pull down the antibody-protein-DNA complexes.

-

DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and sequence them.

-

Bioinformatic Analysis:

-

Read Alignment: Align sequenced reads to the reference genome.

-

Peak Calling: Use software like MACS2 to identify genomic regions with significant enrichment of reads (peaks), representing protein binding sites.

-

Differential Binding Analysis: Compare peak intensities between this compound-treated and control samples to identify regions where TAF1 or BRD4 binding is altered.

-

Peak Annotation and Motif Analysis: Annotate the peaks to nearby genes and perform motif analysis to identify transcription factor binding motifs enriched in the peak regions.

-

Conclusion

This compound represents a valuable chemical tool for probing the functions of TAF1 and BRD4. While direct experimental data on its downstream targets is still emerging, a strong inference can be made based on the known roles of its primary targets. The inhibition of TAF1 and BRD4 by this compound is predicted to lead to the downregulation of key oncogenes such as MYC and FOXM1, and to disrupt signaling pathways critical for cancer cell proliferation and survival. The experimental and bioinformatic workflows detailed in this guide provide a robust framework for the definitive identification and characterization of the downstream target genes of this compound, which will be crucial for its further development as a potential therapeutic agent.

References

- 1. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanoregulation of YAP and TAZ in Cellular Homeostasis and Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanoregulation and pathology of YAP/TAZ via Hippo and non-Hippo mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of YAP/TAZ in mechanotransduc ... | Article | H1 Connect [archive.connect.h1.co]

- 7. researchgate.net [researchgate.net]

- 8. news-medical.net [news-medical.net]

- 9. FOXM1 in sarcoma: role in cell cycle, pluripotency genes and stem cell pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FOXM1 Transcriptionally Co-Upregulates Centrosome Amplification and Clustering Genes and Is a Biomarker for Poor Prognosis in Androgen Receptor-Low Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. FOXM1 cistrome predicts breast cancer metastatic outcome better than FOXM1 expression levels or tumor proliferation index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. FOXM1: An emerging master regulator of DNA damage response and genotoxic agent resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. TAF1 bromodomain inhibition as a candidate epigenetic driver of congenital heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What are TAF1 inhibitors and how do they work? [synapse.patsnap.com]

Unveiling the Selectivity Profile of CeMMEC1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CeMMEC1 has emerged as a valuable chemical probe for studying the biological roles of the TATA-box binding protein associated factor 1 (TAF1). As an N-methylisoquinolinone derivative, this compound primarily targets the second bromodomain of TAF1 (TAF1(2)), a key interaction in the regulation of gene transcription.[1][2] Understanding the selectivity of this compound is paramount for the accurate interpretation of experimental results and for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the selectivity of this compound, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Selectivity Profile of this compound

The following table summarizes the known binding affinities and inhibitory concentrations of this compound against various bromodomain-containing proteins. The data has been compiled from multiple sources to provide a clear and comparative overview of its selectivity.

| Target | Assay Type | Metric | Value (µM) | Selectivity Notes |

| TAF1 (BD2) | Biochemical Assay | IC50 | 0.9 | Primary Target |

| TAF1 (BD2) | Biochemical Assay | Kd | 1.8 | Primary Target |

| BRD4 | Biochemical Assay | - | Weak binding | Highly selective over BRD4 |

| CREBBP | Biochemical Assay | - | High affinity | Off-target with high affinity |

| EP300 | Biochemical Assay | - | High affinity | Off-target with high affinity |

| BRD9 | Biochemical Assay | - | High affinity | Off-target with high affinity |

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant. Data is still emerging, and a comprehensive screen across the entire kinome or bromodomain family has not been published. The term "high affinity" for CREBBP, EP300, and BRD9 is based on qualitative descriptions in the literature; specific IC50 or Kd values have not been publicly reported.

Experimental Protocols

TAF1 (BD2) Inhibition Assay (AlphaLISA-based)

This protocol is adapted from commercially available TAF1 (BD2) inhibitor screening assay kits and is suitable for determining the IC50 of this compound.

Materials:

-

GST-tagged TAF1 bromodomain 2 (a.a. 1519-1651)

-

Biotinylated acetylated histone substrate peptide

-

AlphaLISA® Glutathione Acceptor beads

-

AlphaScreen® Streptavidin-conjugated Donor beads

-

Assay Buffer

-

384-well OptiPlate™

-

AlphaScreen-capable microplate reader

-

This compound (or other test compounds)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 0.5%.

-

Reaction Mixture Preparation: In a 384-well plate, add the following components in order:

-

Assay buffer

-

Diluted this compound or vehicle control (for positive and negative controls)

-

GST-tagged TAF1(BD2) protein

-

Biotinylated acetylated histone substrate

-

-

Incubation: Incubate the plate at room temperature for 30 minutes to allow for binding.

-

Addition of Acceptor Beads: Add Glutathione AlphaLISA® Acceptor beads to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

-

Addition of Donor Beads: Add Streptavidin-conjugated Donor beads to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Read the plate on an AlphaScreen-capable microplate reader at an excitation of 680 nm and emission of 520-620 nm.

-

Data Analysis: The decrease in AlphaLISA signal is proportional to the inhibition of TAF1(BD2) binding. Calculate the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the engagement of this compound with its target proteins in a cellular context. This generalized protocol can be adapted for specific cell lines and targets.

Materials:

-

Cell line of interest (e.g., THP-1, H23)

-

Cell culture medium and reagents

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Protease inhibitor cocktail

-

Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

-

Temperature-controlled thermal cycler or heating block

-

Centrifuge

-

SDS-PAGE and Western blotting reagents and equipment

-

Primary antibodies against TAF1 and other potential off-targets (e.g., CREBBP, EP300, BRD9)

-

Secondary antibodies

Procedure:

-

Cell Treatment: Culture cells to the desired confluency. Treat the cells with this compound at various concentrations or with DMSO as a vehicle control. Incubate for a specified period (e.g., 1-2 hours) at 37°C.

-

Harvesting and Washing: Harvest the cells and wash them with PBS to remove any unbound compound.

-

Resuspension: Resuspend the cell pellets in PBS containing a protease inhibitor cocktail.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

-

Cell Lysis: Lyse the cells using a suitable method (e.g., three cycles of freeze-thaw in liquid nitrogen and a 25°C water bath).

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentrations for all samples. Prepare samples for SDS-PAGE.

-

Western Blotting: Perform SDS-PAGE and transfer the proteins to a PVDF membrane. Probe the membrane with primary antibodies against the target protein (e.g., TAF1) and a loading control.

-

Data Analysis: Quantify the band intensities. A ligand-bound protein will be more thermally stable and will be present in higher amounts in the soluble fraction at elevated temperatures compared to the unbound protein. Plot the band intensity versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: TAF1's role in transcription and its inhibition by this compound.

Caption: Workflow for the TAF1(BD2) AlphaLISA-based inhibition assay.

Caption: Generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound is a selective inhibitor of the second bromodomain of TAF1, demonstrating its utility as a chemical probe to investigate the function of this epigenetic reader. While it shows high affinity for other bromodomains within the CREBBP/EP300 and BRD9 families, it is notably selective against the well-studied BET family member, BRD4. The provided experimental protocols offer a framework for researchers to independently verify its potency and cellular target engagement. Further comprehensive profiling studies will be invaluable in fully elucidating the off-target landscape of this compound and will aid in the interpretation of future biological studies and potential therapeutic applications.

References

CeMMEC1: A Novel Bromodomain Inhibitor Targeting TAF1 in Hematological Malignancies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

CeMMEC1 is a novel small molecule N-methylisoquinolinone that acts as a potent and selective inhibitor of the second bromodomain of TAF1 (TATA-box binding protein associated factor 1). Emerging research has identified TAF1 as a critical co-factor in the pathogenesis of certain hematological malignancies, particularly acute myeloid leukemia (AML). By targeting TAF1, this compound presents a promising therapeutic strategy to disrupt the transcriptional program of cancer cells, leading to cell growth inhibition and apoptosis. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and a visual representation of the relevant signaling pathways.

Introduction to TAF1 in Hematological Malignancies

TAF1 is a large, multidomain protein that functions as a core component of the general transcription factor TFIID. It plays a crucial role in the initiation of transcription by recognizing core promoter elements and serving as a scaffold for the assembly of the pre-initiation complex. Recent studies have highlighted the importance of TAF1 in the proliferation and survival of leukemia cells.[1][2] Notably, TAF1 has been shown to be a key dependency in AML driven by the AML1-ETO fusion protein.[2] Knockdown of TAF1 in AML cells impairs their self-renewal capacity and induces myeloid differentiation and apoptosis, suggesting that TAF1 is a viable therapeutic target in this context.[2][3]

This compound: A Selective TAF1 Bromodomain Inhibitor

This compound was identified as a selective inhibitor of the second bromodomain of TAF1. It exhibits a distinct selectivity profile, with weaker activity against other bromodomain-containing proteins such as BRD4, CREBBP, and EP300. This selectivity is crucial for minimizing off-target effects and potential toxicity.

Mechanism of Action

The bromodomain of TAF1 is responsible for recognizing and binding to acetylated lysine residues on histones and other proteins. This interaction is critical for tethering the TFIID complex to chromatin and initiating gene transcription. This compound competitively binds to the acetyl-lysine binding pocket of the second TAF1 bromodomain, thereby displacing it from its natural binding sites on chromatin. This disruption of TAF1 function leads to the dysregulation of a specific set of genes essential for the survival and proliferation of leukemia cells.

Data Presentation

The following tables summarize the quantitative data available for this compound's binding affinity and its effects on a relevant hematological malignancy cell line.

| Binding Affinity of this compound | |

| Target | Kd (µM) |

| TAF1 (2nd Bromodomain) | 1.8 |

| In Vitro Activity of this compound in THP-1 (AML Cell Line) | |

| Assay | IC50 (µM) |

| Cell Proliferation | 0.9 |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

TAF1 Bromodomain Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Objective: To quantify the binding affinity of this compound to the TAF1 bromodomain.

Materials:

-

Recombinant GST-tagged TAF1 bromodomain 2.

-

Biotinylated acetylated histone H4 peptide.

-

Europium-labeled anti-GST antibody (donor fluorophore).

-

Streptavidin-conjugated XL665 (acceptor fluorophore).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA).

-

This compound compound.

-

384-well low-volume microplates.

-

TR-FRET plate reader.

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the TAF1 bromodomain, biotinylated histone peptide, and the serially diluted this compound.

-

Incubate for 60 minutes at room temperature to allow for binding equilibrium.

-

Add the europium-labeled anti-GST antibody and streptavidin-conjugated XL665.

-

Incubate for another 60 minutes at room temperature in the dark.

-

Read the plate on a TR-FRET reader at an excitation wavelength of 320 nm and emission wavelengths of 620 nm (Europium) and 665 nm (XL665).

-

The TR-FRET signal is proportional to the amount of TAF1 bound to the histone peptide. The displacement of the peptide by this compound results in a decrease in the FRET signal.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation. The Kd can be determined using the Cheng-Prusoff equation.

Cell Proliferation Assay (e.g., CCK-8 or MTT)

Objective: To determine the effect of this compound on the proliferation of hematological malignancy cell lines.

Materials:

-

Hematological malignancy cell line (e.g., THP-1).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound compound.

-

Cell Counting Kit-8 (CCK-8) or MTT reagent.

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight (if applicable).

-

Prepare a serial dilution of this compound in complete medium.

-

Remove the old medium and add the medium containing different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 2-4 hours.

-

For MTT, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate overnight.

-

Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data and fitting to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To assess the induction of apoptosis by this compound in leukemia cells.

Materials:

-

Leukemia cell line (e.g., THP-1).

-

This compound compound.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).

-

Flow cytometer.

Procedure:

-

Seed cells and treat with various concentrations of this compound for 24-48 hours.

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Mandatory Visualizations

Signaling Pathways

Caption: TAF1 Inhibition by this compound in Hematological Malignancies.

Experimental Workflow

Caption: Workflow for the In Vitro Characterization of this compound.

Conclusion and Future Directions

This compound represents a promising new tool for the investigation of TAF1's role in hematological malignancies and a potential starting point for the development of novel therapeutics. Its selectivity for the TAF1 bromodomain offers a distinct advantage over less selective bromodomain inhibitors. Further research is warranted to explore the efficacy of this compound in a broader range of hematological malignancy subtypes, both as a single agent and in combination with other anti-cancer drugs. In vivo studies in relevant animal models will be crucial to assess its pharmacokinetic properties, tolerability, and anti-leukemic activity in a more complex biological system. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations and accelerate the translation of this promising therapeutic strategy.

References

The Discovery and Synthesis of CeMMEC1: A TAF1 Bromodomain Inhibitor with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CeMMEC1, an N-methylisoquinolinone derivative, has emerged as a significant small molecule inhibitor of the second bromodomain of TAF1 (Transcription Initiation Factor TFIID Subunit 1). Its discovery stemmed from a phenotypic screen designed to identify compounds that mimic the effects of BRD4 inhibition without directly targeting BRD4. This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in cancer cell lines, highlighting its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound, incorporating detailed experimental protocols and data presented for clarity and reproducibility.

Discovery of this compound

This compound was identified through a high-throughput screening campaign aimed at discovering small molecules that could functionally mimic the inhibition of BRD4, a key epigenetic reader and therapeutic target in cancer. The screening utilized a reporter cell line, REDS3, engineered to express Red Fluorescent Protein (RFP) upon the inhibition of BRD4.

High-Throughput Screening Cascade

The screening process involved a multi-step cascade to identify and validate true hits while eliminating false positives.

-

Primary Screening: A library of small molecules was screened at a concentration of 10 µM in REDS3 cells. Live-cell imaging was used to identify compounds that induced RFP expression after 24 hours of treatment.

-

Hit Confirmation and Dose-Response: Initial hits were rescreened in both REDS3 and wild-type KBM7 cells (the parental cell line) in a three-point dose-response format to exclude autofluorescent or toxic compounds.

-

Secondary Validation: 80 selected small molecules were further analyzed in an eight-point dose-response (twofold dilutions starting from 100 µM) and a three-point time course (24, 48, and 72 hours) to confirm time- and dose-dependent RFP expression without autofluorescence.

-

Purity and Mass Analysis: The purity and correct mass of the final 22 hits were confirmed by UPLC-MS analysis.

This compound was identified as a compound that robustly induced RFP expression but did not directly bind to BRD4, suggesting a novel mechanism of action.

Mechanism of Action

Further investigation revealed that this compound functions by inhibiting the second bromodomain (BD2) of TAF1. TAF1 is the largest subunit of the general transcription factor TFIID and plays a crucial role in the initiation of transcription.

Target Identification and Selectivity

Biochemical assays demonstrated that this compound binds to the second bromodomain of TAF1 with high affinity. While it showed weak binding to BRD4, it also displayed affinity for the bromodomains of other proteins, including CREBBP, EP300, and BRD9.[1]

Signaling Pathway

This compound's inhibition of the TAF1 bromodomain disrupts the normal transcriptional machinery, leading to downstream effects that mimic BRD4 inhibition. One of the key consequences is the repression of the oncogene c-MYC, a critical driver of cell proliferation in many cancers. The synergy observed between this compound and BRD4 inhibitors suggests a cross-talk between TAF1 and BRD4 in regulating cancer cell proliferation.

Synthesis of this compound

This compound is an N-methylisoquinolinone derivative. While a specific, detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed in the reviewed literature, a general synthetic approach can be proposed based on established methods for the synthesis of similar isoquinolinone scaffolds.

General Synthetic Strategy

The synthesis of N-methylisoquinolinone derivatives typically involves the construction of the isoquinoline core followed by N-methylation. A plausible retrosynthetic analysis suggests that the core could be assembled through methods such as the Bischler-Napieralski or Pictet-Spengler reactions, followed by oxidation and subsequent functional group manipulations.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activity of this compound.

| Parameter | Value | Assay | Reference |

| IC50 (TAF1 BD2) | 0.9 µM | Biochemical Assay | [1][2] |

| Kd (TAF1 BD2) | 1.8 µM | Biochemical Assay | [2][3] |

| Target Bromodomain | Binding Affinity | Reference |

| TAF1 (BD2) | High | [1] |

| CREBBP | High | [1] |

| EP300 | High | [1] |

| BRD9 | High | [1] |

| BRD4 | Very Weak | [1] |

Detailed Experimental Protocols

TAF1 Bromodomain Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is adapted from commercially available TAF1 bromodomain assay kits.

Materials:

-

GST-tagged TAF1 protein

-

Acetylated biotinylated peptide substrate (e.g., SGRGK(ac)GGK(ac)GLGK(ac)GGAK(ac)RHRK(biotin)-acid)

-

Europium (Eu3+)-conjugated anti-GST antibody (donor)

-

Streptavidin-conjugated acceptor (e.g., XL665)

-

Assay Buffer

-

This compound and control compounds

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound and control compounds in the assay buffer.

-

Dispense the compounds into the 384-well assay plate.

-

Add the GST-tagged TAF1 protein to the wells and incubate for a short period to allow for compound binding.

-

Add a mixture of the biotinylated peptide substrate and the Eu3+-conjugated anti-GST antibody to the wells.

-

Add the streptavidin-conjugated acceptor to the wells.

-

Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 60 minutes).

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation (e.g., at 320 nm).

-

Calculate the TR-FRET ratio and determine the IC50 values from the dose-response curves.

Cell Viability Assay (THP-1 Cells)

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin

-

This compound, (S)-JQ1 (positive control), and DMSO (vehicle control)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed THP-1 cells in a 96-well plate at a desired density (e.g., 1 x 104 cells/well) and allow them to acclimate.

-

Prepare serial dilutions of this compound, (S)-JQ1, and DMSO in the culture medium.

-

Treat the cells with the compounds and incubate for the desired time periods (e.g., 48 or 72 hours).

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Mix the contents by orbital shaking for a few minutes to induce cell lysis.

-

Incubate the plate at room temperature for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control and generate dose-response curves.

Apoptosis Assay (Annexin V Staining)

Materials:

-

THP-1 cells

-

This compound, (S)-JQ1, and DMSO

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat THP-1 cells with the indicated concentrations of this compound, (S)-JQ1, or DMSO for a specified time (e.g., 72 hours).

-

Harvest the cells by centrifugation and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry, quantifying the percentage of Annexin V-positive cells.

Conclusion

The discovery of this compound as a selective inhibitor of the TAF1 bromodomain represents a significant advancement in the field of epigenetic drug discovery. Its unique mechanism of action, which phenocopies BRD4 inhibition through a distinct target, opens up new avenues for therapeutic intervention in cancers and other diseases driven by transcriptional dysregulation. The data and protocols presented in this guide provide a solid foundation for further research into the biological activities, therapeutic potential, and structure-activity relationships of this compound and related compounds. Future efforts to elucidate a detailed synthetic route will be crucial for the broader availability and further development of this promising molecule.

References

Methodological & Application

Application Notes and Protocols for CMeC-1 Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

The CMeC-1 cell line, derived from a canine melanoma, serves as a valuable in vitro model for studying melanoma tumorigenesis, evaluating novel therapeutic agents, and investigating the complex signaling pathways involved in this aggressive cancer. These application notes provide a detailed protocol for the successful culture and maintenance of the CMeC-1 cell line, ensuring reproducibility and reliability of experimental results.

Cell Line Characteristics

| Characteristic | Description | Reference |

| Cell Line Name | CMeC-1 | [1] |

| Synonyms | CMeC1, C1 | [1] |

| Species of Origin | Canis lupus familiaris (Dog) | [1] |

| Disease | Canine Melanoma | [1] |

| Morphology | Spindle-shaped | [2] |

| Doubling Time | 37.7 ± 3.44 hours | [1][3] |

| Tumorigenicity | Yes, in nude mice. | [2][3] |

Quantitative Data for Cell Culture

The following tables provide a summary of the quantitative parameters for the culture of CMeC-1 cells. These are recommended starting points and may require optimization for specific experimental conditions.

Table 1: Recommended Seeding Densities

| Culture Vessel | Surface Area (cm²) | Recommended Seeding Density (cells/cm²) | Total Cells per Vessel |

| T-25 Flask | 25 | 2.0 x 10⁴ | 5.0 x 10⁵ |

| T-75 Flask | 75 | 2.0 x 10⁴ | 1.5 x 10⁶ |

| 6-well Plate | 9.5 | 2.0 x 10⁴ | 1.9 x 10⁵ |

| 24-well Plate | 1.9 | 2.0 x 10⁴ | 3.8 x 10⁴ |

| 96-well Plate | 0.32 | 2.0 x 10⁴ | 6.4 x 10³ |

Note: A general seeding density for neoplastic canine melanocytes is recommended at 2 x 10⁴ cells/cm²[4].

Table 2: Expected Cell Yield at Confluency

| Culture Vessel | Surface Area (cm²) | Expected Cell Yield (cells/cm²) | Total Cell Yield per Vessel |

| T-25 Flask | 25 | ~1.0 x 10⁵ | ~2.5 x 10⁶ |

| T-75 Flask | 75 | ~1.0 x 10⁵ | ~7.5 x 10⁶ |

Note: A typical yield for confluent mammalian cell lines is approximately 1 x 10⁵ cells/cm²[5].

Experimental Protocols

Materials and Reagents

-

CMeC-1 cells

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

-

Dimethyl sulfoxide (DMSO)

-

Sterile cell culture flasks, plates, and pipettes

-

Humidified incubator (37°C, 5% CO₂)

-

Inverted microscope

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Cryovials

Complete Growth Medium Preparation

-

To a 500 mL bottle of RPMI 1640 medium, add 50 mL of FBS to a final concentration of 10%.

-

Add 5 mL of Penicillin-Streptomycin solution to a final concentration of 100 U/mL Penicillin and 100 µg/mL Streptomycin.

-

Store the complete growth medium at 4°C.

Thawing of Cryopreserved CMeC-1 Cells

-

Rapidly thaw the cryovial of CMeC-1 cells in a 37°C water bath until a small ice crystal remains.

-

Wipe the outside of the vial with 70% ethanol.

-

Under sterile conditions, transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge the cell suspension at 150 x g for 5 minutes.

-

Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Change the medium after 24 hours to remove any residual DMSO.

Subculturing CMeC-1 Cells

CMeC-1 cells should be subcultured when they reach 80-90% confluency.

-

Aspirate the culture medium from the flask.

-

Wash the cell monolayer once with 5-10 mL of sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.

-

Incubate at 37°C for 3-5 minutes, or until the cells detach. Monitor detachment under an inverted microscope.

-

Once detached, add 7-8 mL of complete growth medium to the flask to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Seed new flasks at the recommended seeding density (see Table 1). A general split ratio for routine maintenance can range from 1:2 to 1:10, depending on the desired cell density and experimental timeline[6][7]. For a 1:5 split, for example, transfer 20% of the cell suspension to a new flask of the same size and add the appropriate volume of fresh medium.

-

Incubate the newly seeded flasks at 37°C in a humidified atmosphere with 5% CO₂.

Cryopreservation of CMeC-1 Cells

-

Follow steps 1-6 of the subculturing protocol to obtain a single-cell suspension.

-

Perform a cell count and determine cell viability. Viability should be above 90% for optimal cryopreservation.

-

Centrifuge the cell suspension at 150 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium (90% FBS, 10% DMSO) at a concentration of 1-2 x 10⁶ cells/mL[8].

-

Aliquot 1 mL of the cell suspension into each cryovial.

-

Place the cryovials in a controlled-rate freezing container and store at -80°C for at least 24 hours.

-

For long-term storage, transfer the cryovials to the vapor phase of a liquid nitrogen freezer.

Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial in development and is often dysregulated in cancer. In the "off" state, β-catenin is targeted for degradation by a destruction complex. Wnt ligand binding to its receptor complex leads to the inactivation of this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. While its activation in canine melanoma is considered rare, understanding this pathway remains relevant.

Caption: Canonical Wnt/β-catenin signaling pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is frequently activated in cancer and plays a role in cell proliferation, survival, and invasion. Cytokines or growth factors bind to their receptors, leading to the activation of Janus kinases (JAKs), which then phosphorylate STAT3. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and activates the transcription of target genes. This pathway is a potential therapeutic target in canine melanoma.

Caption: STAT3 signaling pathway in cancer.

Experimental Workflow: In Vitro Drug Screening

This workflow outlines a typical process for screening the efficacy of a new drug on the CMeC-1 cell line.

Caption: In vitro drug screening workflow.

References

- 1. Cellosaurus cell line CMeC-1 (CVCL_L326) [cellosaurus.org]

- 2. Establishment and characterization of four canine melanoma cell lines [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Characterization of Primary Cultures of Normal and Neoplastic Canine Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. corning.com [corning.com]

- 6. The split ratio - Cellculture2 [cellculture2.altervista.org]

- 7. Cell passage: How to correctly dilute and split cultured cells | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]